2-Chloro-5-nitroanisole

Catalog No.
S773566
CAS No.
1009-36-5
M.F
C7H6ClNO3
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-nitroanisole

CAS Number

1009-36-5

Product Name

2-Chloro-5-nitroanisole

IUPAC Name

1-chloro-2-methoxy-4-nitrobenzene

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C7H6ClNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3

InChI Key

JXIJUAWSDBACEB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Synonyms

1-Chloro-2-methoxy-4-nitro-benzene; 2-Methoxy-4-nitrochlorobenzene; 4-Chloro-3-methoxynitrobenzene;

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Synthesis:

-Chloro-5-nitroanisole is an organic compound with the molecular formula C7H6ClNO3. It can be synthesized through various methods, including:

  • Nitration of 2-chloroanisole with a mixture of nitric acid and sulfuric acid [].
  • Chlorination of 5-nitroanisole with various chlorinating agents like N-chlorosuccinimide [].

Applications in Organic Chemistry:

-Chloro-5-nitroanisole is a versatile intermediate used in the synthesis of various organic compounds. Some examples include:

  • Heterocyclic compounds: It serves as a precursor for the synthesis of diverse heterocyclic compounds, including pyrazoles, imidazoles, and triazoles, which find applications in medicinal chemistry and materials science [, ].
  • Fine chemicals: It can be employed in the production of various fine chemicals, such as dyes, pigments, and pharmaceuticals [].

Studies on Biological Activity:

  • Antimicrobial activity: A study reported moderate antibacterial activity against certain bacterial strains []. However, further investigation is needed to confirm and understand the mechanism of action.
  • Cytotoxic activity: Preliminary studies indicate potential cytotoxic activity against some cancer cell lines []. However, these findings are inconclusive and require further research to determine the therapeutic potential and safety profile.

2-Chloro-5-nitroanisole is an organic compound with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol. It is characterized by the presence of a chloro group (Cl) and a nitro group (NO₂) attached to an anisole structure, which consists of a methoxy group (–OCH₃) bonded to a benzene ring. This compound appears as a solid at room temperature and is noted for its applications in various chemical syntheses and as an intermediate in organic chemistry processes .

There is no documented research on the specific mechanism of action of 2-chloro-5-nitroanisole.

  • Potential Toxicity: Nitroaromatic compounds can be toxic upon ingestion, inhalation, or skin contact [].
  • Flammability: Organic compounds with aromatic rings can be flammable.
  • Reactivity: Nitroaromatic compounds can be reactive with strong oxidizing agents or reducing agents [].
Due to its functional groups:

  • Nucleophilic Substitution Reactions: The chloro group is susceptible to nucleophilic attack, allowing for substitution reactions that can introduce various nucleophiles into the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, transforming 2-chloro-5-nitroanisole into 2-chloro-5-anisidine, which has different chemical properties and reactivity.
  • Electrophilic Aromatic Substitution: The presence of the nitro group, which is a strong electron-withdrawing group, can direct incoming electrophiles to the ortho and para positions relative to itself during electrophilic aromatic substitution reactions.

2-Chloro-5-nitroanisole is recognized primarily as a chlorinated nitroaromatic pollutant. Its biological activity includes:

  • Environmental Persistence: Due to its structure, it exhibits low volatility and long half-life, making it persistent in the environment. This persistence raises concerns regarding its potential ecological impacts .
  • Microbial Degradation: Limited studies have shown that certain microorganisms can degrade this compound, although such bacteria are rare. The degradation pathways are not fully understood, but they may involve ring-cleavage mechanisms facilitated by specific enzymes .

The synthesis of 2-chloro-5-nitroanisole typically involves:

  • Nitration of Anisole: Anisole can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Chlorination: The resulting product can then undergo chlorination using chlorine gas or thionyl chloride to introduce the chloro substituent at the desired position on the aromatic ring.

These steps require careful control of reaction conditions to ensure selectivity and yield of the desired product .

2-Chloro-5-nitroanisole finds various applications in:

  • Chemical Intermediates: It serves as an important intermediate in synthesizing pharmaceuticals, agrochemicals, and dyes.
  • Research: Used in laboratories for studying reaction mechanisms involving chlorinated compounds and their environmental impacts.

Interaction studies involving 2-chloro-5-nitroanisole focus on its degradation pathways in microbial systems. Research has indicated that specific bacterial strains possess enzymes capable of degrading this compound, although detailed kinetic studies are still required to elucidate these pathways fully. Such studies often employ high-performance liquid chromatography for analyzing degradation products and understanding microbial interactions with this pollutant .

Several compounds share structural similarities with 2-chloro-5-nitroanisole. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-4-nitrophenolC₆H₄ClN₃O₂Similar chlorinated nitrophenol structure; used as a pesticide.
2-Chloro-5-nitroanilineC₆H₄ClN₂O₂Contains an amino group instead of methoxy; used in dye synthesis.
4-Chloro-3-nitrotolueneC₇H₆ClN₂O₂Different substitution pattern; used in explosives and dyes.

Uniqueness: What distinguishes 2-chloro-5-nitroanisole from these compounds is its specific combination of both chloro and nitro groups on an anisole backbone, which affects its reactivity and environmental behavior.

Regioselective Nitration-Chlorination Pathways

The synthesis of 2-Chloro-5-nitroanisole can be approached through two primary regioselective pathways: nitration of chloroanisole derivatives or chlorination of nitroanisole compounds. Each pathway presents unique challenges in achieving the desired regioselectivity.

Nitration of anisoles typically occurs at the ortho and para positions due to the electron-donating nature of the methoxy group. When performed in a two-phase system consisting of an acidic aqueous solution of sodium nitrate and an organic solvent, the para/ortho ratio can be significantly influenced by the nature of the solvent employed. Research has demonstrated that in various solvents, the para/ortho ratio generally ranges from 1.7 to 3.6, with most common organic solvents yielding a ratio around 3.0.

Table 1: Effect of Solvent Permittivity on Nitration of Anisole with 65% HNO₃

SolventRelative permittivityYield (%) after 10 minPara/ortho ratio
Various organic solvents1.84-4.819.7-75.62.7-3.6
Aqueous media34.8232.01.7

An alternative approach involves selective nitration using bismuth subnitrate with thionyl chloride as an activating agent. When applying this methodology to anisole, the reaction produces predominantly 4-nitroanisole (76%) with a smaller amount of 2-nitroanisole (12%). Interestingly, when 4-bromoanisole is subjected to similar conditions, 4-bromo-2-nitroanisole is formed in 75% yield, demonstrating how halogen substituents can influence the regioselectivity of the nitration process.

For the preparation of 5-nitro-2-aminoanisole, which can serve as a precursor to 2-Chloro-5-nitroanisole via diazotization and chlorination, a patented process involves reacting N-acetyl-o-anisidine with 1-3 molar equivalents of nitric acid in aqueous sulfuric acid (55-78% strength). This process yields a mixture of 5-nitro and 4-nitro isomers in a ratio of approximately 2:1, from which the 5-nitro isomer can be isolated through selective precipitation of its sulfate salt.

Diazotization-Based Chlorination Mechanisms

The Sandmeyer reaction provides a valuable synthetic route to 2-Chloro-5-nitroanisole through the diazotization of the corresponding amine followed by copper-catalyzed chlorination. This reaction, discovered in 1884 by Traugott Sandmeyer, is a radical-nucleophilic aromatic substitution process that enables the transformation of aromatic amino groups to various functional groups, including halogens.

In this approach, 2-amino-5-nitroanisole undergoes diazotization with sodium nitrite in the presence of a strong acid (typically HCl) at low temperatures (0-5°C) to form a diazonium salt. This diazonium salt intermediate then reacts with copper(I) chloride to generate 2-Chloro-5-nitroanisole through a radical mechanism.

The diazonium cation can be described by multiple resonance contributors, as represented in Figure 1. The dominant contributor maintains the positive charge on the terminal nitrogen, with the aromatic ring acting as a stabilizing group.

Ar-NH2 + NaNO2 + 2HCl → Ar-N≡N+ Cl- + NaCl + 2H2OAr-N≡N+ Cl- + CuCl → Ar-Cl + N2↑ + CuCl

The success of this reaction depends on careful temperature control during the diazotization step to prevent decomposition of the unstable diazonium salt. Additionally, the presence of electron-withdrawing groups (such as the nitro group in 5-position) can enhance the stability of the diazonium intermediate, facilitating the subsequent chlorination step.

Catalytic Chlorination Strategies Using Lewis Acids

Lewis acid catalysts play a crucial role in activating chlorinating agents for the direct chlorination of arenes, offering a pathway to 2-Chloro-5-nitroanisole through selective chlorination of nitroanisole derivatives. Among these, iron(III)-based catalysts have demonstrated particular efficacy.

Research has shown that iron(III) triflimide serves as a powerful catalyst for the chlorination of activated arenes using N-chlorosuccinimide (NCS) as the chlorine source. For anisole (a model substrate), complete conversion was achieved after 5 hours at 50°C using FeCl₃ as the catalyst in [BMIM]NTf₂ (1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide) as the reaction solvent.

Crucially, control experiments demonstrated that the presence of iron(III) chloride is essential for the activation of N-chlorosuccinimide, as no reaction was observed after 24 hours when the catalyst was absent. This highlights the vital role of the Lewis acid in facilitating the electrophilic aromatic substitution process.

A significant advancement in this methodology was the development of a catalytic system using only 2.5 mol% of iron(III) chloride, which allows the chlorination of a wider substrate scope with simpler workup and isolation protocols. This approach could potentially be applied to the synthesis of 2-Chloro-5-nitroanisole through the chlorination of 3-nitroanisole, with the methoxy group directing the chlorination to the 2-position.

Solvent Effects on Reaction Selectivity and Yield

Solvent selection significantly impacts both the regioselectivity and yield in the synthesis of 2-Chloro-5-nitroanisole. This effect is particularly pronounced in the nitration of anisole derivatives, where solvent properties can dramatically influence the product distribution.

A comprehensive study on the two-phase nitration of anisole with 65% nitric acid revealed that the nature of the organic solvent dramatically affects the reaction yield. As shown in Table 1, yields ranging from 9.7% to 75.6% were achieved after just 10 minutes of reaction time, depending solely on the solvent choice. Solvents with lower relative permittivity generally provided higher yields, with dichloromethane, chloroform, and carbon tetrachloride among the most effective solvents for this transformation.

Table 2: Solvent Effects on Nitration Yield and Product Distribution

SolventYield (%)Major Product(s)
Dichloromethane~754-nitroanisole (predominant)
Aqueous medium~32Mixture of isomers
Sulfuric acid (conc.)Variable4-nitro isomer (almost exclusively)
Sulfuric acid (dilute, 55-78%)VariableMixture (5-nitro:4-nitro ≈ 2:1)

For the preparation of 5-nitro-2-aminoanisole (a potential precursor), the concentration of sulfuric acid used as the reaction medium proves critical for regioselectivity. When concentrated sulfuric acid is employed, the reaction leads almost exclusively to the formation of the 4-nitro isomer. However, using dilute sulfuric acid (55-78% strength) shifts the selectivity to favor the 5-nitro isomer in approximately a 2:1 ratio over the 4-nitro isomer.

In Sandmeyer reactions for the introduction of chlorine, polar aprotic solvents typically provide optimal results by stabilizing the charged intermediates without interfering with the radical processes involved in the substitution step.

Scalability Challenges in Industrial Synthesis

Scaling up the synthesis of 2-Chloro-5-nitroanisole from laboratory to industrial scale presents several significant challenges that must be addressed to ensure safety, efficiency, and economic viability.

One major challenge in nitration processes involves the handling and disposal of large quantities of mixed acid waste. Traditional nitration methods often employ excess nitric acid, which is both wasteful and environmentally problematic. A historical process for preparing 5-nitro-2-aminoanisole (a potential precursor) required "prohibitive and wasteful excesses of nitric acid," rendering it "impractical for commercial purposes". This exemplifies the need for more atom-economical approaches in industrial settings.

Temperature control presents another critical challenge, particularly for exothermic processes like nitration and diazotization. On an industrial scale, heat dissipation becomes increasingly difficult, necessitating specialized equipment and careful process design. For instance, the diazotization step in Sandmeyer reactions must be conducted at low temperatures (0-5°C) to prevent decomposition of the unstable diazonium salt, which becomes increasingly challenging in large-scale operations.

Safety considerations are paramount when handling reactive and potentially hazardous reagents such as nitric acid, thionyl chloride, and diazonium salts. The material safety data sheet for 2-Chloro-5-nitroanisole itself indicates it causes skin irritation (H315) and serious eye irritation (H319), requiring appropriate protective measures during handling.

Table 3: Industrial Synthesis Considerations for 2-Chloro-5-nitroanisole

Process ParameterChallengePotential Solution
Reagent stoichiometryExcess nitric acid usageCatalytic nitration approaches (e.g., bismuth subnitrate system)
Temperature controlExothermic reactionsContinuous flow processing; specialized heat exchangers
Waste managementMixed acid waste; copper saltsRecovery and recycling of acids; alternative catalysts
SafetyHazardous reagents and intermediatesContinuous processing; in situ generation of reactive species

Alternative approaches that address these challenges include the use of bismuth subnitrate with thionyl chloride, which offers a more selective nitration process potentially suitable for scaling. Similarly, the development of catalytic systems using only 2.5 mol% iron(III) chloride for chlorination reactions represents a more atom-economical approach with simplified workup procedures.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1009-36-5

Wikipedia

2-Chloro-5-nitroanisole

General Manufacturing Information

Benzene, 1-chloro-2-methoxy-4-nitro-: INACTIVE

Dates

Modify: 2023-09-14

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